molecular formula C17H19FN6 B2937650 N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-49-7

N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2937650
CAS No.: 897619-49-7
M. Wt: 326.379
InChI Key: XTIZBQBMIQFYLU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound is structurally related to advanced-generation ALK inhibitors and is characterized as a macrocyclic derivative, a design strategy employed to overcome clinical resistance mutations. Its primary research value lies in the study of ALK-driven malignancies, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Researchers utilize this compound to investigate mechanisms of kinase inhibition and resistance, particularly against common acquired mutations like the G1202R solvent-front mutation. Studies have shown that this macrocyclic inhibitor can effectively target a broad spectrum of ALK resistance mutations, making it a valuable tool for probing the structure-activity relationships of ALK inhibitors and for developing next-generation therapeutic strategies to combat treatment-resistant cancers. The compound serves as a critical pharmacological probe for dissecting ALK signaling pathways and evaluating the efficacy of novel inhibitor designs in preclinical models.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6/c1-23-15-14(11-19-23)16(24-8-3-2-4-9-24)22-17(21-15)20-13-7-5-6-12(18)10-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIZBQBMIQFYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Structural Characteristics

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₃₃FN₄
  • Molecular Weight : 339.49 g/mol

The structural features include a pyrazolo[3,4-d]pyrimidine core with a piperidine substituent and a fluorophenyl group, which are critical for its biological activity.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that related compounds can effectively inhibit CDK2 and CDK9, leading to reduced cancer cell proliferation .
  • Anticancer Activity : The pyrazolo[3,4-d]pyrimidine scaffold has been linked to significant anticancer properties. For example, derivatives have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anticancer Properties

The compound's anticancer potential has been evaluated in multiple studies:

  • Cell Lines Tested : Various human cancer cell lines including breast (MCF7), lung (A549), and colon cancer (HCT116) cells have been used to assess the cytotoxic effects of this compound.
  • IC50 Values : Research indicates that the compound exhibits IC50 values in the micromolar range against these cell lines, suggesting moderate potency. For instance, an IC50 value of approximately 5 µM was reported for HCT116 cells .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • CRL Inhibition : It has been shown to disrupt the interaction between defective cullin neddylation 1 (DCN1) and UBE2M, which is crucial for the activation of cullin-RING ligases involved in proteasomal degradation . This inhibition leads to altered cellular signaling and growth inhibition.

Data Summary

Activity TypeTarget Enzyme/PathwayIC50 ValueCell Lines Tested
AnticancerCDK2/CDK9~5 µMMCF7, A549, HCT116
Enzymatic InhibitionCRL Activation (DCN1/UBE2M)Not specifiedVarious

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression when administered at optimized doses.
  • Combination Therapies : Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating a synergistic effect that warrants further exploration.

Scientific Research Applications

N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a pyrazolo[3,4-d]pyrimidine derivative with potential applications in scientific research.

Overview
this compound is a chemical compound with the molecular formula C17H19FN6C_{17}H_{19}FN_6 and a molecular weight of 326.379. It is often supplied with a purity of 95% and is described as a useful research compound.

Potential Research Applications
While specific applications of this compound are not detailed in the provided search results, the broader classes of compounds to which it belongs (pyrazolo[3,4-d]pyrimidines) have demonstrated diverse biological activities, making it a candidate for exploration in several research areas :

  • Anticancer Activity Pyrazolo[3,4-d]pyrimidine derivatives have shown potential in inhibiting tumor cell proliferation by modulating signaling pathways critical for cell growth and survival.
  • Anti-inflammatory Effects The structure of the compound suggests it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated effectiveness against bacterial strains.

Related Compounds
Other compounds containing fluorophenyl, piperidine, and pyrazolo[3,4-d]pyrimidine moieties have been synthesized and studied for various applications:

  • N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide This compound has potential biological activities, particularly in medicinal chemistry.
  • N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has demonstrated anticancer activity in studies on cancer cell lines, such as A549 lung cancer cells and MCF-7 breast cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects
Compound Name Core Structure Key Substituents Biological Target Key Findings Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-6-amine 1-Me, 4-piperidin-1-yl, 6-(3-F-phenyl) A2A/A1 adenosine receptors, kinases High selectivity for adenosine receptors; meta-F enhances binding and stability.
Compound 11o Pyrazolo[3,4-d]pyrimidin-6-amine 4-(3-Cyanophenyl), 1-Me Dual A2A/A1 receptors Potent anti-Parkinson’s activity; cyanophenyl group optimizes receptor interaction.
Compound 7a Pyrazolo[3,4-d]pyrimidin-4-amine 1-isoPr, 3-(hydrophobic side chain) RET kinase IC50 = 100 nM; hydrophobic substituent enhances kinase inhibition and selectivity.
EPPA-1 Pyrazolo[3,4-b]pyridin-4-amine 5-(piperazinylmethyl), 1-Et PDE4 Improved therapeutic index (TI = 578) due to reduced emetogenicity.
N-(4-fluorophenyl)-1-isopropyl-... Pyrazolo[3,4-b]pyridin-3-amine 4-F-phenyl, 1-isoPr Not specified Para-F improves solubility but reduces steric hindrance vs. meta-F.

Key Structural Insights :

  • Position of Fluorine : Meta-fluorine (target compound) vs. para-fluorine () alters electronic effects and steric interactions, impacting receptor binding and metabolic stability .
  • Core Modifications : Pyrazolo[3,4-b]pyridine (EPPA-1) vs. pyrazolo[3,4-d]pyrimidine (target compound) influences conformational rigidity and kinase selectivity .
  • Substituent Diversity: Piperidinyl (target) vs. cyanophenyl (Compound 11o) or hydrophobic chains (Compound 7a) tailors activity toward specific targets (e.g., adenosine receptors vs. kinases) .

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